molecular formula C19H20O7 B3484249 4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde)

4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde)

Cat. No. B3484249
M. Wt: 360.4 g/mol
InChI Key: ZHEJIOUQESBHDG-UHFFFAOYSA-N
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Description

4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde) is a chemical compound that is widely used in scientific research. This compound is also known as vanillin dimethyl acetal and is a flavoring agent commonly found in food and cosmetic products. However, in scientific research, it is used for its unique properties that make it an ideal candidate for various applications.

Mechanism of Action

The mechanism of action of 4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde) is not well understood. However, it is believed to act as a nucleophile in various reactions, where it can undergo nucleophilic addition to various electrophilic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde). However, it has been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde) in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to undergo decomposition under certain conditions.

Future Directions

There are several future directions for the research on 4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde). One direction is to explore its potential therapeutic applications in the treatment of various diseases. Another direction is to develop new synthetic methods for the compound that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of the compound and its potential interactions with other compounds.

Scientific Research Applications

The unique properties of 4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde) make it an ideal candidate for various scientific research applications. One such application is in the field of organic chemistry, where it is used as a reagent in various reactions such as the synthesis of imines and Schiff bases. It is also used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.

properties

IUPAC Name

4-[3-(4-formyl-2-methoxyphenoxy)-2-hydroxypropoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-23-18-7-13(9-20)3-5-16(18)25-11-15(22)12-26-17-6-4-14(10-21)8-19(17)24-2/h3-10,15,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEJIOUQESBHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(COC2=C(C=C(C=C2)C=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[3-methoxybenzaldehyde]

Synthesis routes and methods

Procedure details

Vanillin (91.2 g, 0.60 mol) is dissolved in water (500 mL) containing sodium hydroxide (24.0 g). To this solution is added 1,3-dichloro-2-propanol (38.7 g, 0.30 mol) and the reaction mixture is stirred and heated at reflux for 8 hours. Upon cooling to room temperature the product crystallizes and is collected by filtration, washed with water and dried. The crude product is recrystallized from 2 L ethanol, filtered, washed with ethanol and air dried. The purified product, 4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis[3-methoxybenzaldehyde], is obtained as a white solid in a yield of 74.3 g; 68.7% of theory. Mass spectroscopy analysis supports the structure: ##STR23## A mixture of 4,4'-[(2-hydroxy-1,3-propanediyl)bis[3-methoxy-benzaldehyde] (3.60 g, 0.01 m), ethyl cyanoacetate (2.26 g, 0.02 m), ethanol (100 mL), piperidine (10 drops), and acetic acid (5 drops) is heated at reflux for 4 hours and then allowed to cool. The essentially white product is collected by filtration, washed with ethanol, and dried in air (yield--3.5 g). Mass spectrum analysis supports the following structure: ##STR24## The product, diethyl 3,3'-[(2-hydroxy-1,3-propanediyl)bis(oxy)bis(3-methoxy-4,1-phenylene)]bis[2-cyano-2-propenoate], has an absorption maximum (λmax) at 360 nm in methylene chloride.
Quantity
91.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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